Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

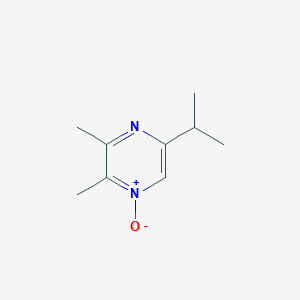

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) is a heterocyclic organic compound with the molecular formula C9H14N2O. It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of an isopropyl group at position 5 and two methyl groups at positions 2 and 3, along with an oxide group at position 1, makes this compound unique.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) typically involves the oxidation of 5-Isopropyl-2,3-dimethylpyrazine. One common method employs OXONE® (potassium peroxomonosulfate) as the oxidizing agent in water or acetone. This method is efficient and yields the desired N-oxide product in good quantities . Another method involves the use of dimethyldioxirane, which is particularly effective for acetone-soluble compounds .

Industrial Production Methods

Industrial production methods for Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) are not well-documented in the public domain. the use of scalable oxidation processes, such as those involving OXONE® or dimethyldioxirane, is likely employed to produce this compound on a larger scale.

化学反应分析

Types of Reactions

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of pyrazine dioxides.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyrazine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and isopropyl groups.

Common Reagents and Conditions

Oxidation: OXONE® in water or acetone, dimethyldioxirane.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

Oxidation: Pyrazine dioxides.

Reduction: 5-Isopropyl-2,3-dimethylpyrazine.

Substitution: Substituted pyrazine derivatives.

科学研究应用

Flavor and Aroma Compounds

Pyrazine derivatives are widely recognized for their contribution to flavor profiles in various food products. Specifically:

- Cocoa and Chocolate : Pyrazines play a crucial role in the flavor development of cocoa and chocolate. They are formed during the fermentation and roasting processes of cocoa beans. Research indicates that specific pyrazines contribute to the desirable roasted and nutty flavors in chocolate products .

- Coffee : Similar to cocoa, pyrazines are significant contributors to the aroma of coffee. They result from the Maillard reaction during roasting, which enhances the sensory qualities of brewed coffee .

Table 1: Key Pyrazine Compounds in Food

| Compound Name | Source | Flavor Profile |

|---|---|---|

| 2,3-Dimethylpyrazine | Cocoa | Nutty |

| Tetramethylpyrazine | Coffee | Roasted |

| 2-Ethyl-3,5-dimethylpyrazine | Various Foods | Earthy |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of pyrazine compounds:

- Bacterial Inhibition : Pyrazines exhibit potential antibacterial properties against various pathogens. For instance, 2,5-dimethylpyrazine has shown significant inhibitory effects on E. coli at concentrations as low as 0.6% .

- Antifungal Activity : Some pyrazines demonstrate antifungal properties as well, making them candidates for agricultural applications to combat plant pathogens .

Neuropharmacological Effects

Research indicates that certain pyrazines can influence neurological functions:

- GABAergic Activity : Compounds like tetramethylpyrazine have been observed to enhance GABAergic activity in the central nervous system, potentially aiding in sleep induction and cognitive enhancement in animal models .

Pesticidal Properties

The antibacterial and antifungal activities of pyrazines suggest their potential use as natural pesticides:

- Plant Pathogen Control : Pyrazines derived from microbial sources have shown efficacy against soil-borne pathogens such as Ralstonia solanacearum, which affects crops like potatoes and tomatoes .

Table 2: Antimicrobial Efficacy of Pyrazine Derivatives

| Pyrazine Compound | Target Pathogen | Inhibition (%) at High Concentration |

|---|---|---|

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 95.9% at 672 µg/mL |

| 2,5-Dimethylpyrazine | E. coli | 79.87% at 672 µg/mL |

作用机制

The mechanism of action of Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) involves its interaction with molecular targets, primarily through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions suggests its potential role in modulating oxidative stress and related cellular processes .

相似化合物的比较

Similar Compounds

2,3-Dimethylpyrazine: Lacks the isopropyl and oxide groups, making it less reactive in redox processes.

5-Isopropyl-2,3-dimethylpyrazine: Lacks the oxide group, resulting in different chemical reactivity.

Pyrazine N-oxides: A broader class of compounds with varying substituents and oxidation states.

Uniqueness

Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) is unique due to its specific substitution pattern and the presence of the N-oxide group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other pyrazine derivatives .

生物活性

Pyrazine derivatives are a significant class of organic compounds known for their diverse biological activities. Among these, 2,3-dimethyl-5-(1-methylethyl)-pyrazine-1-oxide (9CI) has garnered attention for its potential antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

2,3-Dimethyl-5-(1-methylethyl)-pyrazine-1-oxide (9CI) is characterized by a pyrazine ring with two methyl groups and an isopropyl group at specific positions. The presence of the oxide functional group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit broad-spectrum antimicrobial activity . A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Ralstonia solanacearum , which are notorious for causing plant diseases. The antimicrobial effects were observed to increase with higher concentrations and longer exposure times:

| Concentration (%) | E. coli Growth Inhibition (%) | Ralstonia solanacearum Growth Inhibition (%) |

|---|---|---|

| 0.6 | 40 | 69.75 |

| 1.2 | 60 | 79.87 |

The mechanism of action involves damaging the cell wall at lower concentrations, while higher concentrations lead to DNA damage responses in bacterial cells .

Antioxidant Properties

2,3-Dimethyl-5-(1-methylethyl)-pyrazine-1-oxide has been investigated for its antioxidant properties as well. It has shown potential in reducing oxidative stress markers in various cell lines, contributing to its therapeutic applications in mitigating oxidative damage in biological systems .

Toxicological Studies

Despite its beneficial properties, the compound also exhibits cytotoxic effects at elevated concentrations. Research using transcriptional reporter assays indicated that high levels can activate pathways associated with DNA damage and cell stress responses in mammalian cells. The balance between antimicrobial efficacy and mammalian toxicity suggests a narrow therapeutic window that must be carefully managed in applications .

Case Study 1: Antimicrobial Efficacy in Agriculture

In a controlled study involving agricultural applications, 2,3-dimethyl-5-(1-methylethyl)-pyrazine-1-oxide was applied to crops suffering from bacterial infections. The results demonstrated a significant reduction in pathogen load without adversely affecting plant health, indicating its potential as a bio-based fumigant in agriculture.

Case Study 2: Food Preservation

Another study examined the use of this pyrazine derivative as a food preservative. The compound effectively inhibited microbial growth in stored food products, extending shelf life while maintaining safety standards due to its relatively low toxicity to human cells at effective concentrations .

属性

IUPAC Name |

2,3-dimethyl-1-oxido-5-propan-2-ylpyrazin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)9-5-11(12)8(4)7(3)10-9/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDIJTBBQOLSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C[N+](=C1C)[O-])C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。